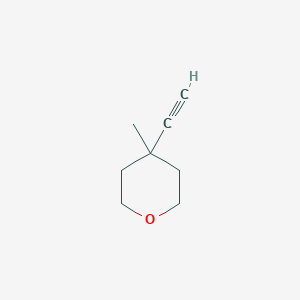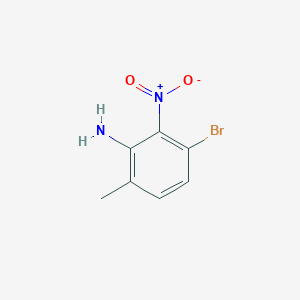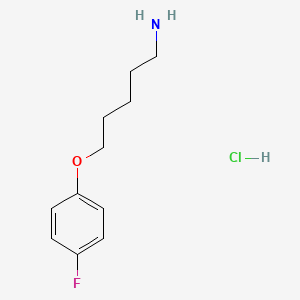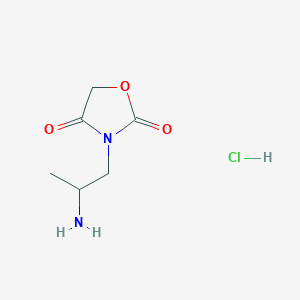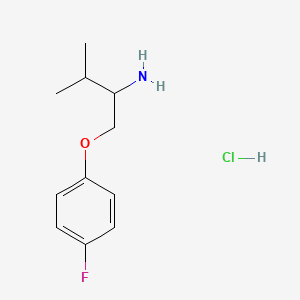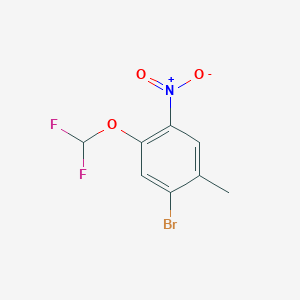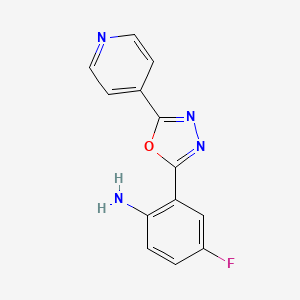
4-Fluor-2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilin
Übersicht
Beschreibung
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, also known as 4-F-POD, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C10H8FN3O2. 4-F-POD is a versatile synthetic intermediate that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other materials. The compound has also been studied for its potential biological activity, including its ability to modulate cell signaling pathways. Additionally, this paper will discuss the advantages and limitations of using 4-F-POD in laboratory experiments, and will provide a list of possible future directions for research.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Verbindungen mit ähnlichen Strukturen haben eine breite Palette an chemischen und biologischen Eigenschaften gezeigt . Sie wurden bei der Entwicklung neuer Medikamente eingesetzt . Die Derivate dieser Verbindungen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Anticancer-Anwendungen
1,3,4-Oxadiazol-Derivate wurden für ihr anticancer-Potenzial hervorgehoben . Sie wirken durch die Hemmung spezifischer biologischer Krebsziele, wie z. B. Telomerase-Aktivität, HDAC, Thymidylatsynthase und das Thymidinphosphorylase-Enzym .
Antimikrobielle Anwendungen
Einige Verbindungen mit ähnlichen Strukturen wurden auf ihr in-vitro-antimikrobielles Potenzial gegen E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger und A. clavatus untersucht.
Synthese von fluorierten Pyridinen
Fluorpyridine, die dem Compound ähneln, besitzen interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften . Sie weisen eine reduzierte Basizität auf und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga .
Landwirtschaftliche Anwendungen
Die Einführung von Fluoratomen in Leitstrukturen war eine nützliche chemische Modifikation bei der Suche nach neuen landwirtschaftlichen Produkten . Fluorhaltige Substituenten werden am häufigsten in carbocyclische aromatische Ringe eingebaut .
Radiosynthese und Bewertung
Eine neuartige Verbindung, die "4-Fluor-2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilin" ähnelt, wurde synthetisiert und mit Fluor-18 (18F) markiert, um einen Positronen-Emissions-Tomographie (PET)-Tracer für die In-vivo-Visualisierung von LRRK2 im Gehirn zu entwickeln .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Similar compounds such as indole derivatives have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds such as indole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may also produce diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the chemical environment and the presence of other interacting molecules .
Eigenschaften
IUPAC Name |
4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGEBIPVNFCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651088 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-46-5 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



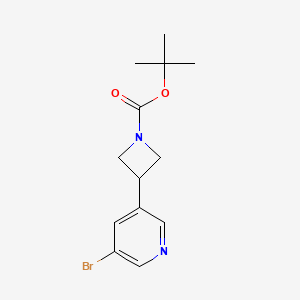

![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

